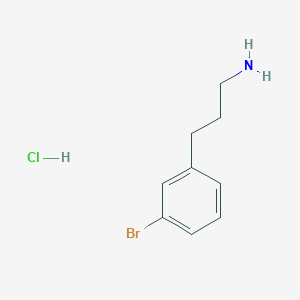
3-(3-Bromophenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)propan-1-amine hydrochloride is a compound with the molecular weight of 250.57 . It is a white to off-white solid . The IUPAC name for this compound is (1S)-1-(3-bromophenyl)-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 . This indicates that the compound has a bromophenyl group attached to the third carbon of a propan-1-amine.Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 250.56 . The compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
3-(3-Bromophenyl)propan-1-amine hydrochloride is a compound that has been utilized in various chemical syntheses and characterizations. For instance, it has played a role in the synthesis and characterization of alkyl-substituted N,4-diphenyl thiazole-2-amines. These compounds were synthesized through a multi-step pathway, characterized by NMR, FT-IR, mass spectral analysis, and X-ray diffraction, revealing their crystal structures and molecular interactions, including hydrogen bonding and π...π stacking interactions (Nadaf et al., 2019).
CO2 Capture
A study on the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide led to the development of a new room-temperature ionic liquid. This ionic liquid, featuring an appended amine group, showcased reversible reaction capabilities with CO2, effectively sequestering the gas as a carbamate salt. This property positions the ionic liquid as a potential candidate for CO2 capture, offering an alternative to traditional amine sequestering agents due to its non-volatile nature and operational efficacy without the need for water (Bates et al., 2002).
Enzymatic Strategies for Synthesis
Enzymatic strategies have been developed for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, showcasing the utility of this compound derivatives in medicinal chemistry. These methodologies utilize biotransaminases and lipases for the synthesis of racemic amines and prochiral ketones, yielding compounds with high selectivity and potential applications in developing pharmaceuticals, such as Levofloxacin precursors (Mourelle-Insua et al., 2016).
Synthesis of Fluorescent Analogs for Sensing Applications
A synthetic approach has been described for preparing dye-labeled analogs of polychlorinated biphenyls (PCBs) using a process that involves the reaction of 2,3,5-trichlorophenol with 3-bromopropylamine hydrobromide. This method introduces a free primary amine group, enabling subsequent reaction with a sulfoindocyanine dye to produce a fluorescently-labeled product. Such analogs have been employed in developing continuous flow immunosensor assays for detecting PCB concentrations as low as 1 ppm, demonstrating the compound's utility in environmental monitoring and analysis (Charles et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-bromophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQSDPRBWMSZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide](/img/structure/B2766368.png)
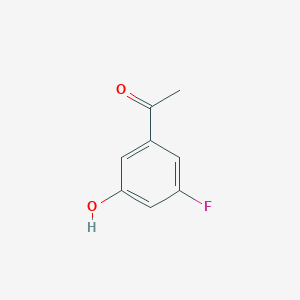
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2766372.png)
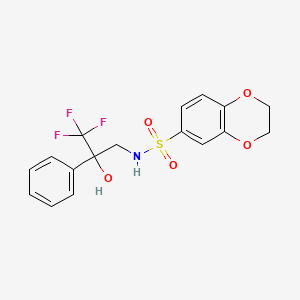
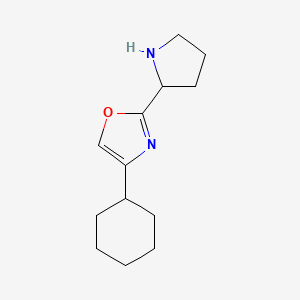
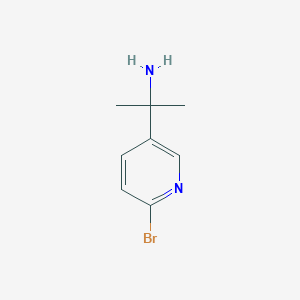
![1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-phenylmethanesulfonylpiperidine](/img/structure/B2766377.png)
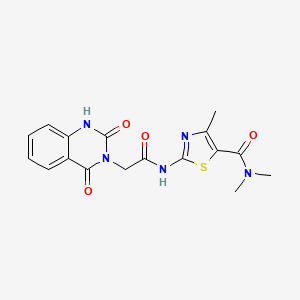
![1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766379.png)
![2-((4-fluorophenyl)thio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2766380.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766381.png)
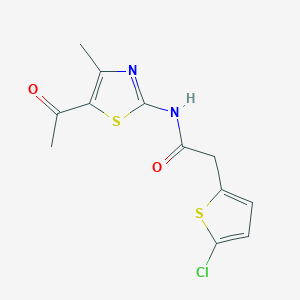
![Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate](/img/structure/B2766384.png)
![2,5-difluoro-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2766385.png)
